molecular formula C8H10N2O4S B1453830 Ethyl 2-sulfamoylpyridine-3-carboxylate CAS No. 247136-80-7

Ethyl 2-sulfamoylpyridine-3-carboxylate

Cat. No. B1453830
M. Wt: 230.24 g/mol
InChI Key: FOKDDCARPSGZBB-UHFFFAOYSA-N
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Description

Ethyl 2-sulfamoylpyridine-3-carboxylate is a chemical compound with the CAS Number: 247136-80-7 . It has a molecular weight of 230.24 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(aminosulfonyl)nicotinate . Its InChI code is 1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) .


Physical And Chemical Properties Analysis

Ethyl 2-sulfamoylpyridine-3-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 2-sulfamoylpyridine-3-carboxylate is used as a starting material for the preparation of coumarin derivatives via Knoevenagel condensation . This process can yield two different products: coumarin-3-carboxylate ester and 3-cyancoumarin .
  • Methods of Application : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . The low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKDDCARPSGZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-sulfamoylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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